1,6-己二硫醇

描述

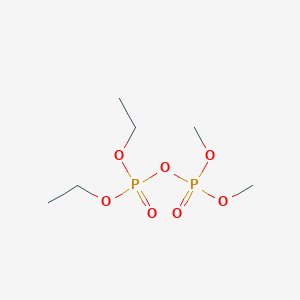

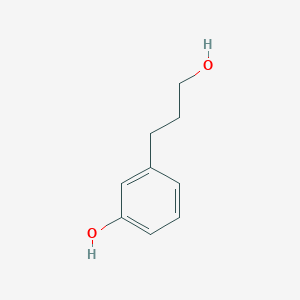

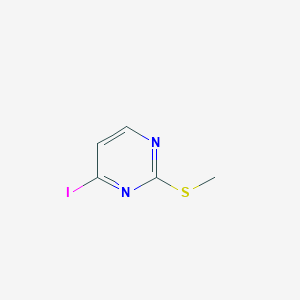

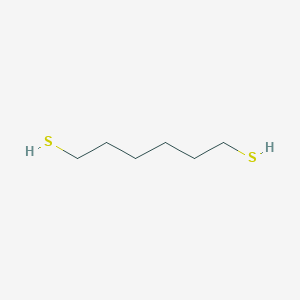

1,6-Hexanedithiol (abbreviated as HDT) is an organic compound belonging to the family of aliphatic thiols, with a molecular formula of C6H12S2. It is a colorless liquid with a pungent odor, and is soluble in water, alcohols, and ethers. HDT is an important industrial chemical, used in various applications, such as the production of polymers, lubricants, and antioxidants. Its unique properties make it a valuable starting material for a variety of chemical reactions, such as the synthesis of polymers and other compounds.

科学研究应用

自组装单层膜 (SAM)

HDT 是一种长链双功能烷基硫醇,具有 6 个以锯齿形排列的碳原子,形成四面体构型 . 它主要用作自组装单层膜 (SAM),因为它可以功能化各种表面并固定各种纳米材料 .

二硫化钼 (MoS2) 的功能化

HDT 可用于功能化二硫化钼 (MoS2),其可用作电子和光电器件中的二维过渡金属二卤化物 (TMD) .

量子点 (QDs)

HDT 在掺杂硫化镉 (CdS) 的砷化镓 (GaAs) 量子点 (QDs) 上形成 SAM,可用于生物传感器和太阳能应用 .

电化学和生物检测

HDT 在 Au、Pt 和 Ag 基底上形成 SAM,可用作电化学和生物检测的涂层电极材料 . 这些电极构成了一种传感平台,可用于生物医学和生物传感应用 .

膜渗透通量改进

在一项研究中,制备了用于通过 HDT 交联和自组装的金纳米颗粒改性剂,并将其用作添加剂来修饰聚醚砜膜 . 这通过液液相转化技术形成均匀的多孔膜 . 改性膜的渗透率显着提高 .

表面改性

HDT 用于各种材料的表面改性。 例如,它用于聚醚砜膜的改性,提高其渗透率和截留性能

安全和危害

1,6-Hexanedithiol is classified as a combustible liquid . It is advised to keep it away from heat/sparks/open flames/hot surfaces . Protective equipment/face protection should be worn and adequate ventilation should be ensured . Contact with skin, eyes, or clothing should be avoided, as well as ingestion and inhalation .

未来方向

作用机制

Target of Action

1,6-Hexanedithiol (HDT) is a long-chained bi-functional alkanethiol . It primarily targets various surfaces and immobilizes a variety of nanomaterials . This compound is mainly used as a self-assembled monolayer (SAM), which allows it to functionalize surfaces .

Mode of Action

The mode of action of 1,6-Hexanedithiol is primarily through its ability to form a self-assembled monolayer (SAM) on various surfaces . This allows it to immobilize a variety of nanomaterials, thereby altering the properties of the surface to which it is applied .

Biochemical Pathways

It is known that this compound can functionalize molybdenum disulphide (mos2), which can be used as a two-dimensional transition metal dichalcogenide (tmd) in electronics and optoelectronic devices .

Result of Action

Its ability to functionalize surfaces and immobilize nanomaterials suggests that it could have significant effects on the properties and behaviors of these materials .

Action Environment

The action of 1,6-Hexanedithiol can be influenced by environmental factors. , suggesting that its action could be influenced by the presence or absence of water in the environment. Additionally, it is recommended that this compound be stored in a cool, well-ventilated place, away from incompatible substances , indicating that its stability and efficacy could be affected by environmental conditions such as temperature and the presence of other chemicals.

生化分析

Biochemical Properties

1,6-Hexanedithiol forms defect-free monolayers on gold substrates . This property allows it to interact with various biomolecules, including enzymes and proteins, on the substrate surface. The nature of these interactions is primarily through the thiol groups at both ends of the molecule, which can form covalent bonds with other biomolecules .

Cellular Effects

The cellular effects of 1,6-Hexanedithiol are largely dependent on its interactions with biomolecules on the cell surface. For instance, it can form self-assembled monolayers on gold substrates, which can influence cell function by altering the cell surface properties .

Molecular Mechanism

At the molecular level, 1,6-Hexanedithiol exerts its effects through its ability to form covalent bonds with other biomolecules. This can lead to changes in gene expression, enzyme activation or inhibition, and alterations in cellular signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, 1,6-Hexanedithiol forms defect-free monolayers on gold substrates when the solution is purged by argon during the adsorption . Over time, exposure of the substrate to alcoholic 1,6-Hexanedithiol results in the stepwise formation of multilayers .

Transport and Distribution

1,6-Hexanedithiol can form self-assembled monolayers on gold substrates, suggesting that it may be transported and distributed within cells and tissues via interaction with these substrates .

Subcellular Localization

The subcellular localization of 1,6-Hexanedithiol is likely to be influenced by its ability to form self-assembled monolayers on gold substrates . This could direct it to specific compartments or organelles within the cell.

属性

IUPAC Name |

hexane-1,6-dithiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14S2/c7-5-3-1-2-4-6-8/h7-8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRZXCOWFGPICGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCS)CCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60152317 | |

| Record name | 1,6-Hexane dithiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60152317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

118.00 to 119.00 °C. @ 15.00 mm Hg | |

| Record name | 1,6-Hexanedithiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031709 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water; miscible in fat | |

| Record name | 1,6-Hexanedithiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1102/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.983-0.995 | |

| Record name | 1,6-Hexanedithiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1102/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS RN |

1191-43-1 | |

| Record name | 1,6-Hexanedithiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1191-43-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,6-Hexane dithiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001191431 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,6-HEXANEDITHIOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29031 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,6-Hexane dithiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60152317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexane-1,6-dithiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.396 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,6-HEXANEDITHIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RWN7RM884E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,6-Hexanedithiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031709 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-21.00 °C. @ 760.00 mm Hg | |

| Record name | 1,6-Hexanedithiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031709 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: 1,6-Hexanedithiol primarily interacts with gold surfaces by forming strong sulfur-gold bonds. This interaction leads to the formation of self-assembled monolayers (SAMs) on gold surfaces. [, , , , , ] These SAMs can act as platforms for further modification, for instance by attaching gold nanoparticles [, , , , , ] or serving as specific recognition agents for molecules like alkylmercury []. This strong affinity for gold is also exploited in the construction of single-molecule junctions where 1,6-hexanedithiol acts as a bridge between two gold electrodes. [, , ]

A:

- Spectroscopic Data:

- Infrared (IR) Spectroscopy: Characteristic peaks for methylene groups (CH2) are observed around 2900-2800 cm-1, and a weak SH stretching vibration is typically found, indicative of sulfur atoms interacting with other moieties. [, ]

- X-ray Photoelectron Spectroscopy (XPS): Used to confirm the presence of sulfur and its oxidation state in 1,6-hexanedithiol SAMs. [, , , ]

A: While not a catalyst itself, 1,6-hexanedithiol plays a crucial role in enhancing the catalytic activity of other materials. For example, when used to modify Zn-doped silica particles, it facilitates electron transfer from photoexcited ZnS to CdS nanoparticles, improving photocatalytic H2 generation. [] This suggests that the strategic positioning of 1,6-hexanedithiol within a material system can influence catalytic processes.

A: Yes, computational studies have investigated the structure and conductivity of 1,6-hexanedithiol single-molecule junctions using Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations. [] These studies help explain the intriguing conductivity and mechanical properties observed in silicon-molecule-silicon junctions using 1,6-hexanedithiol as a linker.

A: The presence of two thiol (-SH) groups at each end of the hexane chain is crucial for the molecule's ability to form strong bonds with gold surfaces and create self-assembled monolayers. [, , , , , ] Modifying the length of the alkyl chain can influence the packing density and properties of the SAMs. [, ] For instance, shorter dithiols like 1,2-ethanedithiol have shown higher efficiency in specific applications compared to longer chain dithiols. []

ANone: 1,6-Hexanedithiol is not a drug and is not intended for medical use. As such, questions regarding its pharmacological properties, toxicity, drug delivery, or related aspects are not applicable.

A: Research on 1,6-hexanedithiol bridges chemistry, materials science, and nanoscience. Its applications range from surface modifications for sensors [, , , , ] and catalysts [] to the fabrication of molecular electronics components [, , ]. This interdisciplinary nature fosters collaborations between chemists, physicists, and engineers.

ANone: There is limited information available regarding the environmental impact and degradation of 1,6-hexanedithiol. Further research is needed to fully understand its potential ecotoxicological effects and develop appropriate mitigation strategies.

A: 1,6-Hexanedithiol is typically used in organic solvents like ethanol for the formation of SAMs on gold. [, ] Specific studies detailing its dissolution rate and solubility in various media are limited. As 1,6-hexanedithiol is not a pharmaceutical compound, bioavailability and efficacy are not relevant considerations.

A: Alternative dithiol compounds with varying chain lengths (e.g., 1,2-ethanedithiol, 1,8-octanedithiol) are available and may offer different properties or performance depending on the application. [, , ] The choice of an alternative depends on the specific application and desired properties. Cost and impact assessments require further investigation.

ANone: Specific guidelines for recycling and waste management of 1,6-hexanedithiol are not readily available. It is crucial to handle and dispose of the compound responsibly following local regulations and guidelines for chemical waste disposal.

A: Research on 1,6-hexanedithiol benefits from well-established techniques like surface characterization (e.g., XPS, AFM, STM) [, , , , , ], electrochemical methods [, , , , ], and computational modeling tools (DFT, MD). [] Access to these resources is essential for advancing the understanding and applications of this compound.

A: The use of 1,6-hexanedithiol gained momentum with the increasing interest in self-assembled monolayers and their applications in surface modification and nanotechnology. Key milestones include its use in single-molecule conductance measurements [, , ] and the development of novel sensing platforms. [, , , , ]

A: While 1,6-hexanedithiol is primarily used in materials science applications, its use in creating biocompatible and biodegradable systems is an emerging area of research. For example, researchers have explored its incorporation into drug delivery systems, taking advantage of its ability to form disulfide bonds that can be cleaved under specific biological conditions. [] Further investigation is needed to fully understand its potential in this field and develop safe and effective applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl (4R)-4-[(5R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3,6-dioxo-2,4,5,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B72540.png)